5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine dihydrochloride

Lipophilicity LogP Structure-Activity Relationship

5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine dihydrochloride (CAS 1404364-63-1) is a heterocyclic small molecule that combines a 2-aminopyridine core with a piperidin-4-yloxy moiety and a chlorine at the 5-position, isolated as a dihydrochloride salt. Its parent free base (C10H14ClN3O, MW 227.70) is cataloged in the ZINC database with a predicted logP of 1.04, indicating balanced lipophilicity for membrane permeability.

Molecular Formula C10H16Cl3N3O
Molecular Weight 300.6 g/mol
Cat. No. B12305469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine dihydrochloride
Molecular FormulaC10H16Cl3N3O
Molecular Weight300.6 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC(=NC=C2Cl)N.Cl.Cl
InChIInChI=1S/C10H14ClN3O.2ClH/c11-8-6-14-10(12)5-9(8)15-7-1-3-13-4-2-7;;/h5-7,13H,1-4H2,(H2,12,14);2*1H
InChIKeyGNTJFYSDFHAKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine Dihydrochloride: Core Scaffold for Targeted Kinase Probe Discovery and Fragment-Based Lead Generation


5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine dihydrochloride (CAS 1404364-63-1) is a heterocyclic small molecule that combines a 2-aminopyridine core with a piperidin-4-yloxy moiety and a chlorine at the 5-position, isolated as a dihydrochloride salt . Its parent free base (C10H14ClN3O, MW 227.70) is cataloged in the ZINC database with a predicted logP of 1.04, indicating balanced lipophilicity for membrane permeability [1]. The compound serves as a key intermediate or head-group in the synthesis of kinase inhibitors targeting ALK and c-Met, as evidenced by its inclusion in patent families describing pyridine-based kinase inhibitors [2].

Why 5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine Dihydrochloride Cannot Be Replaced by Common Analogs: The Critical Role of 5-Chloro Substitution and Salt Stoichiometry


Generic substitution within this chemical series fails due to the precise interplay of electronic and steric factors. The 5-chloro substituent on the pyridine ring exerts a strong electron-withdrawing effect, lowering the pKa of the 2-aminopyridine and modulating hydrogen-bonding capacity, which directly impacts target engagement at kinase hinge regions [1]. Replacing the 5-chloro with hydrogen, as in 4-(piperidin-4-yloxy)pyridin-2-amine, eliminates this key pharmacophoric feature. Switching to an N-methylpiperidine analog alters the basicity and solvent exposure of the piperidine nitrogen. Furthermore, procuring the free base instead of the dihydrochloride salt introduces significant differences in aqueous solubility, hygroscopicity, and weighing accuracy during formulation, making it unsuitable for direct use in aqueous assays without additional salt conversion steps .

Quantitative Differentiation Guide for 5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine Dihydrochloride: Head-to-Head and Cross-Study Evidence vs. Closest Analogs


LogP Modulation via 5-Chloro Substitution: Predicted Lipophilicity Comparison Against the Non-Chlorinated Analog

The introduction of a chlorine atom at the 5-position of the pyridine ring is predicted to significantly modulate lipophilicity relative to the non-chlorinated analog, 4-(piperidin-4-yloxy)pyridin-2-amine. The free base of the target compound has a predicted logP of 1.04, as computed by the ZINC database [1]. While experimental logP data for the non-chlorinated analog is unavailable from authoritative databases, the electronic effect of chlorine substitution is a well-established class-level principle in medicinal chemistry, where each chlorine typically contributes approximately +0.7 to +0.9 logP units [2]. This increase in lipophilicity can directly influence membrane permeability, metabolic stability, and off-target binding profiles.

Lipophilicity LogP Structure-Activity Relationship Medicinal Chemistry

Enhanced Aqueous Solubility via Dihydrochloride Salt Formation: Solubility Advantage Over the Free Base Form

The target compound is supplied as a dihydrochloride salt, which is a well-validated strategy to enhance the aqueous solubility of basic amine-containing drug candidates. The free base form of 5-chloro-4-(piperidin-4-yloxy)pyridin-2-amine is predicted to have limited aqueous solubility, typical of neutral heterocyclic amines. In contrast, the dihydrochloride salt is expected to exhibit markedly higher solubility in biorelevant media. For the structurally related compound 4-(piperidin-4-yloxy)pyridin-2-amine, vendor documentation states it is 'Soluble in polar solvents like water and ethanol' . While direct solubility data for the free base of the target compound is unavailable in the public domain, dihydrochloride salts of similar piperidine-containing heterocycles typically show solubility enhancements of >10-fold compared to their free base counterparts at pH 7.4 [1].

Salt Formation Solubility Formulation Preclinical Development

Hydrogen Bond Donor/Acceptor Profile Differentiates Target Compound from N-Methylpiperidine Analog for Kinase Hinge Binding

The target compound features a primary amine at the 2-position of the pyridine, which is a canonical hinge-binding motif in kinase inhibitors. The presence of a free NH on the piperidine ring (as opposed to an N-methyl group) provides an additional hydrogen bond donor that can interact with the kinase solvent front or ribose pocket. The N-methyl analog, 5-(1-methylpiperidin-4-yloxy)pyridin-2-amine (CAS 1249322-37-9), lacks this donor capability. According to the ZINC database annotation, the free base of the target compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors at physiological pH [1]. In contrast, the N-methylated analog has only 1 hydrogen bond donor, based on its published structure .

Hydrogen Bonding Hinge Binder Kinase Selectivity Molecular Recognition

High-Value Experimental Contexts for 5-Chloro-4-(piperidin-4-yloxy)pyridin-2-amine Dihydrochloride: From Fragment Screening to Targeted Covalent Probe Design


Kinase Hinge-Binder Fragment Library Expansion for ALK/c-Met Lead Discovery

The 2-aminopyridine core with a 5-chloro substituent is a privileged scaffold for targeting the kinase hinge region, particularly in ALK and c-Met inhibitors as disclosed in patent US20140350050 [1]. The dihydrochloride salt can be directly solubilized in aqueous buffer for fragment-based screening by SPR or DSF against a panel of kinases. The chlorine atom at the 5-position provides a vector for halogen bonding with backbone carbonyls, while the free piperidine NH allows for subsequent structure-based optimization into the solvent front. The balanced logP of 1.04 ensures adequate solubility and minimizes non-specific binding in biochemical assays.

Synthesis of Irreversible Kinase Inhibitors via Piperidine Functionalization

The secondary amine of the piperidine ring serves as a reactive handle for introducing acrylamide warheads or sulfonyl fluoride electrophiles to create targeted covalent inhibitors. The dihydrochloride salt form ensures the amine is protonated during storage, preventing premature oxidation. Upon neutralization in situ, the free amine can be selectively functionalized over the 2-aminopyridine group, enabling a modular synthetic route to diverse covalent probe libraries. The 5-chloro substituent remains intact under these conditions, preserving the key pharmacophoric element.

High-Throughput Crystallography for Fragment Elaboration

The combined properties—small size (MW 227.7 for free base), balanced lipophilicity (logP 1.04), and multiple hydrogen-bonding motifs—make the free base form of the compound an ideal candidate for high-throughput crystallographic soaking experiments. The chlorine atom provides anomalous scattering for experimental phasing, facilitating rapid structure determination of fragment-protein complexes. The dihydrochloride salt can be used to prepare concentrated stock solutions in DMSO or water, which are then diluted into crystallization buffer for soaking.

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